methyl 4,6-difluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4,6-difluoro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indole ring, and a methyl ester group at the 2 position. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Methyl 4,6-difluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The fluorine atoms can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The ester group is then formed by esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of methyl 4,6-difluoro-1H-indole-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-difluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The indole ring can be oxidized to form various oxidation products, such as indole-2,3-dione.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Electrophilic substitution: Products such as nitro, bromo, or sulfonyl derivatives of the indole ring.
Nucleophilic substitution: Products where the fluorine atoms are replaced by nucleophiles.
Reduction: Alcohol derivatives of the ester group.
Oxidation: Oxidized products such as indole-2,3-dione.
Scientific Research Applications
Methyl 4,6-difluoro-1H-indole-2-carboxylate has various applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 4,6-difluoro-1H-indole-2-carboxylate
Uniqueness
This compound is unique due to the presence of two fluorine atoms at the 4 and 6 positions, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules . Additionally, the methyl ester group at the 2 position can provide a site for further functionalization, making it a versatile building block in organic synthesis .
Properties
IUPAC Name |
methyl 4,6-difluoro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBNNAMXCZSCFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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